N-(5-amino-2-cyanophenyl)acetamide
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Description
Synthesis Analysis
The synthesis of cyanoacetamide derivatives involves various methods. One versatile approach is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process yields N-substituted cyanoacetamide compounds. Notably, the active hydrogen on C-2 of these compounds participates in condensation and substitution reactions. The resulting cyanoacetamides serve as crucial intermediates for heterocyclic synthesis .
Chemical Reactions Analysis
Scientific Research Applications
- Cyanoacetylation : Treating substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield N-aryl or N-heteryl cyanoacetamide derivatives .
- Neat Methods : Direct treatment of amines with methyl cyanoacetate without solvent at room temperature or at a steam bath temperature of 70°C . Results Summary : The synthesis methods have been successful in producing target compounds, which are then used to create biologically active novel heterocyclic moieties .
- Selective Amidation : Using catalysts like AlMe3 to selectively form N-phenylacetamide derivatives over amidine formation . Results Summary : Novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives have been synthesized, indicating potential for further biological evaluation .
- Heterocyclic Synthesis : Utilizing the carbonyl and cyano functions of the compound to react with bidentate reagents, forming heterocyclic compounds . Results Summary : The synthetic utility of the compound has been highlighted for building various organic heterocycles with potential chemotherapeutic properties .
- Fusion : A solvent-free reaction of aryl amines with ethyl cyanoacetate is used as one of the preparation methods . Results Summary : Different methods have been developed and refined to prepare N-aryl or N-heteryl cyanoacetamides efficiently .
- Condensation and Substitution Reactions : The active hydrogen on C-2 of the compounds participates in various reactions . Results Summary : The reactivity has been leveraged to form a variety of heterocyclic compounds, contributing to the field of heterocyclic chemistry .
- Reactions with Bidentate Reagents : The compound reacts with common bidentate reagents to form heterocyclic compounds . Results Summary : The process has led to the creation of compounds with potential biological activity, which may be used in pharmaceutical applications .
- Acetylation : Utilizing acetic anhydride in the presence of catalysts like phosphomolybdic acid (PMA) or silver triflate for the acetylation of amines . Results Summary : The acetylation reactions proceed with high yields and under mild conditions, offering a reliable method for protecting amino groups .
- N-Acylation : Using reagents like [Ni(quin)2] for the N-formylation and N-acylation of amines . Results Summary : The catalytic methods have broad substrate scope and provide good yields for aliphatic, aromatic, and heterocyclic amines .
- Beckmann Rearrangement : Employing Zinc (II) catalysis for the Beckmann rearrangement in water, which is an eco-friendly approach . Results Summary : This method efficiently produces secondary amides under open atmosphere and is operationally simple .
- Polymer Synthesis : Incorporating the compound into polymers to impart desired chemical functionalities . Results Summary : The incorporation has led to the development of materials with novel properties, suitable for various industrial applications .
- Chromatography : Utilizing the compound as a derivatization agent in chromatographic techniques . Results Summary : The use of the compound has improved the detection limits and quantification of analytes in complex mixtures .
- Drug Delivery : Formulating the compound with other pharmaceutical agents to improve solubility and bioavailability . Results Summary : The formulations have shown promise in increasing the therapeutic effectiveness of drugs .
- Selective Amidation : Using AlMe3 as a catalyst for selective amidation of methyl-2-(2-cyanophenyl)acetates . Results Summary : Among the synthesized compounds, some showed excellent inhibitory activity against cancer cell lines such as MCF-7 and A-549, surpassing the standard Etoposide in efficacy .
properties
IUPAC Name |
N-(5-amino-2-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-4-8(11)3-2-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEWLKSWIXPANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-cyanophenyl)acetamide |
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